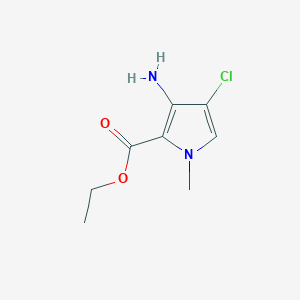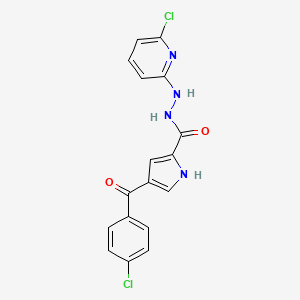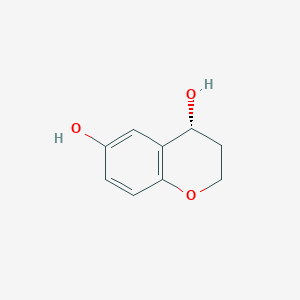![molecular formula C19H27N3O3S B2644633 N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380183-07-1](/img/structure/B2644633.png)
N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biotechnology, and materials science. This compound is also known as BMT-047 and is a thiazolidinone-based inhibitor of the enzyme O-GlcNAcase, which is involved in the regulation of protein glycosylation.
Mechanism of Action
The mechanism of action of N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the inhibition of the enzyme O-GlcNAcase, which is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This modification is involved in the regulation of various cellular processes such as transcription, translation, and signal transduction. By inhibiting O-GlcNAcase, this compound can modulate the levels of O-GlcNAc on proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of O-GlcNAcase, leading to an increase in the levels of O-GlcNAc on proteins. This modification has been associated with changes in cellular processes such as cell cycle progression, apoptosis, and differentiation. Additionally, this compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
The use of N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide in laboratory experiments has several advantages and limitations. One of the main advantages is the specificity of this compound towards O-GlcNAcase, which allows for the selective modulation of this enzyme. Additionally, this compound has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Future Directions
There are several future directions for the study of N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. One of the main directions is the development of this compound as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular processes. Moreover, the use of this compound as a tool in biotechnology for the modification of proteins and carbohydrates is an area of active research. Finally, the development of more potent and selective inhibitors of O-GlcNAcase based on the structure of this compound is also an important direction for future research.
Synthesis Methods
The synthesis of N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the reaction of 4-morpholin-4-ylthian-4-ylmethylamine with benzaldehyde, followed by the addition of oxalic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an inhibitor of O-GlcNAcase, which is involved in the progression of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, this compound has also been studied for its potential use as a tool in biotechnology for the modification of proteins and carbohydrates.
properties
IUPAC Name |
N-benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-17(20-14-16-4-2-1-3-5-16)18(24)21-15-19(6-12-26-13-7-19)22-8-10-25-11-9-22/h1-5H,6-15H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFADFCRSIQUMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2644554.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2644557.png)
![Methyl 4-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2644562.png)



acetonitrile](/img/structure/B2644568.png)



